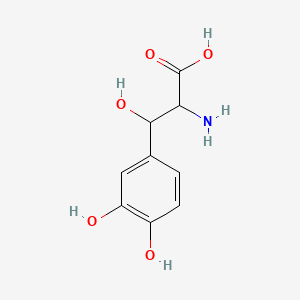
Sorbitan, isooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, isooctadecanoate is a sorbitan fatty acid ester, commonly used as an emulsifier in various industrial applications. It is derived from the esterification of sorbitan with isooctadecanoic acid. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, isooctadecanoate is synthesized through the esterification of sorbitan with isooctadecanoic acid. The reaction typically involves heating sorbitan and isooctadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the dehydration of sorbitol to form sorbitan, followed by esterification with isooctadecanoic acid. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, isooctadecanoate primarily undergoes hydrolysis and esterification reactions. Under acidic or basic conditions, it can hydrolyze to produce sorbitan and isooctadecanoic acid. Additionally, it can participate in transesterification reactions with other alcohols or acids .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide) at elevated temperatures.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, temperatures between 150°C to 200°C
Major Products:
Hydrolysis: Sorbitan and isooctadecanoic acid.
Esterification: Sorbitan esters with various fatty acids
Wissenschaftliche Forschungsanwendungen
Sorbitan, isooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Industry: Widely used in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
Wirkmechanismus
The primary mechanism of action of sorbitan, isooctadecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It achieves this by aligning at the interface of oil and water phases, with its hydrophilic sorbitan moiety interacting with water and its hydrophobic isooctadecanoate chain interacting with oil. This alignment reduces the interfacial tension and prevents the coalescence of droplets .
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monolaurate
Comparison: Sorbitan, isooctadecanoate is unique due to its branched isooctadecanoic acid moiety, which imparts different physical properties compared to other sorbitan esters. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific applications where other sorbitan esters might not be as effective .
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from pharmaceuticals to cosmetics.
Eigenschaften
CAS-Nummer |
71902-01-7 |
|---|---|
Molekularformel |
C23H48O8 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
16-methylheptadecanoic acid;pentane-1,1,2,3,4,5-hexol |
InChI |
InChI=1S/C18H36O2.C5H12O6/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;6-1-2(7)3(8)4(9)5(10)11/h17H,3-16H2,1-2H3,(H,19,20);2-11H,1H2 |
InChI-Schlüssel |
DAPHOROYFQLVHF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |
Isomerische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C([C@@H]([C@H]([C@@H](C(O)O)O)O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |
Key on ui other cas no. |
71902-01-7 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















